molecular formula C9H16S B14437211 5-(tert-Butylsulfanyl)pent-1-yne CAS No. 79496-58-5

5-(tert-Butylsulfanyl)pent-1-yne

Cat. No.: B14437211
CAS No.: 79496-58-5
M. Wt: 156.29 g/mol
InChI Key: SGUIFXGXOLWHSP-UHFFFAOYSA-N
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Description

5-(tert-Butylsulfanyl)pent-1-yne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. The compound features a tert-butylsulfanyl group attached to the fifth carbon of a pent-1-yne chain. This unique structure imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylsulfanyl)pent-1-yne can be achieved through several methods. One common approach involves the alkylation of acetylide anions. The reaction typically starts with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The resulting acetylide anion is then reacted with a tert-butylsulfanyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylsulfanyl)pent-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylsulfanyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Derivatives with different functional groups

Scientific Research Applications

5-(tert-Butylsulfanyl)pent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butylsulfanyl)pent-1-yne involves its interaction with various molecular targets and pathways. The presence of the alkyne group allows the compound to participate in cycloaddition reactions, forming cyclic intermediates. Additionally, the tert-butylsulfanyl group can undergo oxidation or substitution, leading to the formation of reactive species that interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the tert-butylsulfanyl group.

    5-(Methylsulfanyl)pent-1-yne: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.

    5-(tert-Butylsulfanyl)hex-1-yne: An extended carbon chain with similar functional groups.

Uniqueness

5-(tert-Butylsulfanyl)pent-1-yne is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and specific electronic properties. This makes the compound more resistant to certain reactions and provides unique reactivity compared to its analogs .

Properties

CAS No.

79496-58-5

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

5-tert-butylsulfanylpent-1-yne

InChI

InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3

InChI Key

SGUIFXGXOLWHSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCC#C

Origin of Product

United States

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